1-butyl-1H-1,2,3-triazol-4-amine
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Overview
Description
1-butyl-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound . It is a part of the 1,2,3-triazole family, which is a privileged structure motif that has received a great deal of attention in academics and industry . Even though it is absent in nature, 1,2,3-triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids with amine-ester functionality involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles were thoroughly characterized using different spectral techniques .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Zelenov et al. (2014) described a method for synthesizing compounds related to 1-butyl-1H-1,2,3-triazol-4-amine. They focused on the reactions of aliphatic amines with 3-amino-4-(tert-butyl-NNO-azoxy)furoxan to produce various triazole oxides, demonstrating a new approach to synthesize these compounds (Zelenov et al., 2014).
Structural Analysis : Belcher and Squattrito (2006) studied the structure of 4-amino-3-butyl-1,2,4-triazole-5-thione, revealing its planar triazole ring and how it forms hydrogen-bonded dimers. This research contributes to understanding the physical and chemical properties of similar triazole compounds (Belcher & Squattrito, 2006).
Pharmaceutical and Biological Applications
Antitumor Activity : A study by 叶姣 et al. (2015) synthesized a compound related to 1-butyl-1H-1,2,3-triazol-4-amine, demonstrating its crystal structure and antitumor activity. This highlights the potential pharmaceutical applications of triazole derivatives (叶姣 et al., 2015).
Reactivity Studies : Mironovich and Shcherbinin (2014) explored the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, a compound similar to 1-butyl-1H-1,2,3-triazol-4-amine. They examined its reactions with different agents, adding to the understanding of its chemical behavior and potential uses (Mironovich & Shcherbinin, 2014).
Material Science and Chemistry
Photophysical Properties : Guo et al. (2021) described a green, metal-free synthesis method for structurally diverse 1H-1,2,4-triazol-3-amines, demonstrating their potential in organic chemistry, medicinal chemistry, and optical materials due to their interesting photophysical properties (Guo et al., 2021).
Synthesis of Derivatives : A study by Wang et al. (2011) involved synthesizing ligands based on 1,2,3-triazoles for bioconjugation applications. This research underscores the versatility of triazole derivatives in biochemical applications (Wang et al., 2011).
Future Directions
properties
IUPAC Name |
1-butyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFVCQAAXIIGIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-1H-1,2,3-triazol-4-amine |
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